An In-depth Technical Guide to 4-Chlorobenzophenone
An In-depth Technical Guide to 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorobenzophenone, a key chemical intermediate in various industrial and pharmaceutical applications. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in drug development, presenting data in a clear and accessible format for researchers and professionals.
Core Properties of 4-Chlorobenzophenone
4-Chlorobenzophenone, also known as p-Chlorobenzophenone, is an aromatic ketone with the chemical formula C₁₃H₉ClO.[1] It presents as a white to off-white crystalline powder.[1][2][3]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 216.66 g/mol | [1][2][4][5] |
| Melting Point | 74-78 °C | [1][2][3][4] |
| Boiling Point | 332 °C (at 760 mmHg) | [2] |
| 195-196 °C (at 17 mmHg) | [4][7] | |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Solubility | Soluble in ethanol, ether, acetone, benzene, methanol, and ethyl acetate. Slightly soluble in carbon tetrachloride and chloroform. Insoluble in water. | [1][2][8][9][10] |
| Vapor Pressure | 0.00011 mmHg | [2] |
| Flash Point | 143 °C | [7][10] |
Structural Information
| Identifier | Value | Source(s) |
| Linear Formula | ClC₆H₄COC₆H₅ | [4] |
| SMILES | Clc1ccc(cc1)C(=O)c2ccccc2 | [4] |
| InChI | 1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | [4] |
| InChI Key | UGVRJVHOJNYEHR-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocols
The most common laboratory and industrial synthesis of 4-Chlorobenzophenone is achieved through the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 4-chlorobenzoyl chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the solution while stirring.
-
Add benzene dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude 4-Chlorobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Caption: Workflow for the synthesis and purification of 4-Chlorobenzophenone.
Analytical Methodologies
Quality control and analysis of 4-Chlorobenzophenone are crucial for its use in pharmaceutical and other high-purity applications. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v)
Procedure:
-
Prepare a standard solution of 4-Chlorobenzophenone of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 257 nm.[5]
-
Inject the standard solution and then the sample solution into the HPLC system.
-
Quantify the amount of 4-Chlorobenzophenone in the sample by comparing the peak area with that of the standard.
Other analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Role in Drug Development and Biological Significance
4-Chlorobenzophenone is a significant molecule in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of a variety of drugs.[1][11] Its applications include the manufacturing of:
-
Antihistamines: It is a building block for certain antihistamine compounds.[1][11]
-
Antidepressants: It is used in the synthesis of some selective serotonin reuptake inhibitors (SSRIs).[1][11]
-
Antipsychotics: The compound is an intermediate in the production of specific antipsychotic medications.[1][11]
Furthermore, 4-Chlorobenzophenone is a known human metabolite of several widely used antihistamines, including Cetirizine, Clemastine, and Meclizine.[2] In the metabolism of these drugs, it is formed through processes like O-dealkylation.
Caption: Metabolic pathway showing 4-Chlorobenzophenone as a metabolite of common antihistamines.
Stability and Safety
Stability: 4-Chlorobenzophenone is stable under normal storage conditions.[6][9] It should be stored in a tightly closed container in a dry and well-ventilated place.[12] Conditions to avoid include exposure to incompatible materials such as strong oxidizing agents.[6][9] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][9]
Safety: 4-Chlorobenzophenone may cause skin, eye, and respiratory irritation.[6][13] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14] In case of contact, rinse the affected area with plenty of water.[13][14]
References
- 1. docsity.com [docsity.com]
- 2. Page loading... [guidechem.com]
- 3. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 4. Preparation method of 4-chlorobenzhydrol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4-Chlorobenzophenone | 134-85-0 | Benchchem [benchchem.com]
- 8. 4-Chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Experimental Chemistry II [sites.science.oregonstate.edu]
